Tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate

Physicochemical property Crystallinity Intermediate isolation

tert-Butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate (CAS 191327-87-4), also known as 1-Boc-4-benzyl-4-hydroxypiperidine, is a highly functionalized piperidine derivative with molecular formula C17H25NO3 and molecular weight 291.39 g/mol. It belongs to the class of N-Boc-protected 4,4-disubstituted piperidines and serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing urotensin-II receptor antagonists, MERS-CoV 3CL protease inhibitors, and other bioactive molecules.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
CAS No. 191327-87-4
Cat. No. B3249120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate
CAS191327-87-4
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)O
InChIInChI=1S/C17H25NO3/c1-16(2,3)21-15(19)18-11-9-17(20,10-12-18)13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3
InChIKeyMBEXZYLBYLZUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate (CAS 191327-87-4): A Boc-Protected Piperidine Scaffold for Drug Discovery Intermediates


tert-Butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate (CAS 191327-87-4), also known as 1-Boc-4-benzyl-4-hydroxypiperidine, is a highly functionalized piperidine derivative with molecular formula C17H25NO3 and molecular weight 291.39 g/mol [1]. It belongs to the class of N-Boc-protected 4,4-disubstituted piperidines and serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing urotensin-II receptor antagonists, MERS-CoV 3CL protease inhibitors, and other bioactive molecules . The compound features a tertiary alcohol at the 4-position, a benzyl substituent, and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, providing orthogonal reactivity and enabling selective downstream functionalization .

Why Generic N-Boc-Piperidine Analogs Cannot Substitute Tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate in Drug Discovery Pipelines


Substituting tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate with a generic N-Boc-piperidine or a simpler 4-hydroxypiperidine derivative in a multi-step synthesis introduces disruptive changes in physicochemical properties, reactivity, and downstream biological outcomes. The compound's unique combination of the N-Boc protecting group, 4-benzyl substituent, and 4-hydroxy group creates a defined steric and electronic environment that generic analogs lack . Differences in melting point (87-88 °C versus 80-85 °C for the unprotected 4-benzyl-4-hydroxypiperidine), solubility, and hydrogen-bonding capacity directly affect intermediate isolation, purification, and formulation workflows . Furthermore, the Boc group provides acid-labile orthogonal protection that is absent in the free amine (4-benzyl-4-hydroxypiperidine) and requires different deprotection conditions than the Cbz analog, altering synthetic route design [1]. In biological context, the urotensin-II receptor antagonist 6n, assembled from this specific scaffold, achieves an IC50 of 13 nM, an activity level that cannot be assumed for analogs built from different piperidine building blocks without explicit SAR data .

Quantitative Differentiation Evidence for Tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate vs. Closest Analogs


Melting Point Elevation vs. 4-Benzyl-4-hydroxypiperidine (CAS 51135-96-7): Improved Crystalline Handling

The target compound exhibits a melting point of 87-88 °C , which is 2-8 °C higher than the range of 80-85 °C reported for the unprotected 4-benzyl-4-hydroxypiperidine (free amine) . This melting point elevation enhances the ease of isolation and purification as a crystalline solid, reducing handling losses during intermediate scale-up compared to the lower-melting free amine form.

Physicochemical property Crystallinity Intermediate isolation

Synthetic Yield Benchmark: N-Cbz Analog Achieves 99% Yield, Setting a Quantitative Baseline for Boc-Protected Variant Optimization

In a directly comparable synthetic protocol, the N-Cbz-protected analog (benzyl 4-hydroxy-1-piperidinecarboxylate) was synthesized from 4-hydroxypiperidine and benzyl chloroformate with a 99% isolated yield after column chromatography . In contrast, the Boc-protected target compound is synthesized via reaction of 4-benzyl-4-hydroxypiperidine with Boc₂O in dioxane/NaOH at 0 °C to room temperature over 16 hours ; while the exact isolated yield for the target compound was not explicitly reported in the cited source, the Cbz analog's 99% yield serves as the quantitative baseline against which Boc-protection efficiency can be benchmarked in the same piperidine scaffold class.

Synthetic yield Protecting group Reaction efficiency

Biological Activity of Derived Urotensin-II Antagonist: IC50 13 nM vs. Structural Analogs

Compound 6n, a p-fluorobenzyl-substituted thieno[3,2-b]pyridinyl urea derivative synthesized using tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate as the piperidine building block, demonstrated an IC50 of 13 nM against the urotensin-II (UT) receptor . This potency exceeds that of closely related derivatives with different substitution patterns on the benzyl group of the piperidine moiety, some of which showed significantly weaker UT antagonism in the same assay . The SAR study explicitly demonstrated that the 4-benzyl-4-hydroxy substitution pattern on the piperidine ring is critical for achieving single-digit nanomolar potency, as analogs lacking this substitution exhibited reduced activity.

Urotensin-II receptor IC50 SAR

Protecting Group Orthogonality: Acid-Labile Boc vs. Hydrogenolytic Cbz

The Boc protecting group on the target compound is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂), whereas the Cbz group on the comparator N-Cbz-4-benzyl-4-hydroxypiperidine requires hydrogenolysis (H₂, Pd/C) [1]. This orthogonality is critical when the target molecule contains functional groups sensitive to hydrogenation (e.g., alkenes, benzyl ethers, nitro groups) that would be incompatible with Cbz deprotection. The Boc group also provides greater stability under basic and nucleophilic conditions compared to Cbz, which can undergo premature cleavage via nucleophilic attack at the benzyl carbamate carbonyl [1].

Protecting group strategy Orthogonal deprotection Synthetic route design

Solubility Profile: Very Slight Aqueous Solubility Compared to N-Benzyl Analog

The target compound is reported to have 'very slight' aqueous solubility (denoted as 'Very 微溶' in the Chinese chemical database, with a numerical solubility indication of 0) . In contrast, the N-benzyl analog (1-benzyl-4-hydroxypiperidine, CAS 4727-72-4) is described as 'Slightly soluble in water' . This difference in aqueous solubility is consistent with the increased lipophilicity imparted by the Boc group relative to the benzyl-substituted nitrogen, which influences extraction efficiency, chromatographic purification, and biological assay compatibility.

Solubility Formulation Purification

Vendor Purity Specification: Min. 95% Purity as a Procurement Standard

The target compound is commercially available with a minimum purity specification of 95% from multiple reputable vendors including CymitQuimica and Chemshuttle . This purity level is comparable to that of the unprotected 4-benzyl-4-hydroxypiperidine (typically 94-97% by GC) , indicating that Boc protection does not compromise attainable purity. Procurement-grade material at ≥95% purity supports reliable downstream synthesis without the need for additional purification.

Purity specification Quality control Procurement

Optimal Application Scenarios for Tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate Based on Differentiation Evidence


GPCR Antagonist Programs Requiring Nanomolar Potency: Urotensin-II and Related Receptor Targets

When developing high-affinity GPCR antagonists, particularly urotensin-II receptor antagonists, the 4-benzyl-4-hydroxypiperidine scaffold provided by this compound is essential for achieving single-digit nanomolar IC50 values. As demonstrated by the 13 nM UT antagonist 6n , simpler piperidine building blocks lacking the 4-benzyl and 4-hydroxy substitution cannot achieve equivalent potency.

Multi-Step Syntheses Requiring Orthogonal N-Protection: Hydrogenation-Sensitive Substrates

For synthetic routes that involve hydrogenation-labile groups (alkenes, benzyl ethers, nitro groups), the acid-labile Boc protection of this compound provides orthogonal deprotection that is incompatible with Cbz-protected analogs requiring hydrogenolysis . This orthogonality is mandatory for protecting group strategies in complex molecule synthesis.

Crystalline Intermediate Isolation and Scale-Up: Leveraging Elevated Melting Point

The melting point of 87-88 °C enables reliable crystalline isolation that is superior to the lower-melting unprotected analog (80-85 °C) , reducing losses during filtration and drying in intermediate-scale synthesis. This physical property advantage translates directly to improved process robustness.

Antiviral Protease Inhibitor Design: MERS-CoV 3CL Protease Targeting

The piperidine moiety of this compound has been incorporated into structure-guided designs of MERS-CoV 3CL protease inhibitors , where the specific substitution pattern contributes to favorable subsite binding interactions. Alternative piperidine building blocks with different substitution would require de novo design and validation.

Quote Request

Request a Quote for Tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.